1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core substituted with a fluoro and methyl group on the phenyl ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-fluoro-4-methylbenzaldehyde, the compound can be synthesized through a series of reactions involving hydrazine derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one: A structural isomer with similar properties.
1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A compound with a chloro substituent instead of fluoro.
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione: A thione analog with sulfur replacing the oxygen atom.
Uniqueness
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluoro and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9FN4O |
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Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9FN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
InChI Key |
XFXCUHQCJMUYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)F |
Origin of Product |
United States |
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